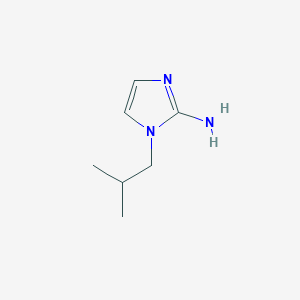

1-(2-methylpropyl)-1H-imidazol-2-amine

Beschreibung

1-(2-Methylpropyl)-1H-imidazol-2-amine (CAS: 2034154-76-0) is a substituted imidazole derivative characterized by a 2-methylpropyl (isobutyl) group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. The structural flexibility of the imidazole core allows for diverse substitutions, enabling modulation of electronic, steric, and pharmacokinetic properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWNYFLOMAYKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(2-methylpropyl)-1H-imidazol-2-amine and related imidazole derivatives:

Key Observations:

- Hydrophobicity vs. Polarity : The 2-methylpropyl group in the target compound confers hydrophobicity, whereas fluorinated or brominated benzyl derivatives (e.g., ) introduce polar interactions.

- Steric Effects : Cyclopropylmethyl substituents () introduce steric hindrance and ring strain, which may impact receptor binding.

Antiplatelet Activity

- 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives (e.g., compound 4a and 4p) demonstrated IC₅₀ values comparable to acetylsalicylic acid (aspirin) in collagen-induced platelet aggregation assays . This highlights the importance of aryl substitutions in modulating antiplatelet efficacy.

TNF-α Inhibitory Activity

- In a study of pyrazole and imidazole derivatives, replacing the 4-methyl group on the p-tolyl moiety with bulkier substituents (e.g., 4-chloro, 4-bromo) led to reduced TNF-α inhibitory activity . This underscores the sensitivity of biological activity to electronic and steric modifications.

Impact of Halogenation

- Brominated () and fluorinated () analogs exhibit distinct electronic profiles. Fluorine’s electronegativity may enhance hydrogen bonding, while bromine’s polarizability could facilitate halogen bonding in target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.